molecular formula C20H22N2O6 B556740 (S)-2-amino-3-(naphthalen-1-yl)propanoic acid CAS No. 55516-54-6

(S)-2-amino-3-(naphthalen-1-yl)propanoic acid

Cat. No. B556740
CAS RN: 55516-54-6
M. Wt: 215.25 g/mol
InChI Key: NJJLJGVZPXYNGT-KRWDZBQOSA-N
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Description

“(S)-2-amino-3-(naphthalen-1-yl)propanoic acid” is an alanine derivative . It is also known as “3-NAPHTHALEN-1-YL-PROPIONIC ACID” with a linear formula of C13H12O2 .


Molecular Structure Analysis

The molecular structure of “(S)-2-amino-3-(naphthalen-1-yl)propanoic acid” has a molecular weight of 315.36 and a formula of C18H21NO4 . Another compound, “3-(1-Naphthyl)propanoic acid”, has a molecular weight of 200.233 Da and a linear formula of C13H12O2 .


Physical And Chemical Properties Analysis

“(S)-2-amino-3-(naphthalen-1-yl)propanoic acid” is a solid substance with a white to off-white color . Another compound, “3-(1-Naphthyl)propanoic acid”, has a boiling point of 412.3±33.0 C at 760 mmHg and a melting point of 227-229 C .

Scientific Research Applications

Application in Enzymatic Synthesis of D-Amino Acids

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the area of enzymatic synthesis of D-Amino Acids .

Summary of the Application

L-1-Naphthylalanine is used in the enzymatic synthesis of D-Amino Acids. The D-enantiomers of amino acids (D-AAs) are not used for protein synthesis and during evolution acquired specific and relevant physiological functions in different organisms . D-AAs are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

Methods of Application

The triple variant F318A/V412A/V438P PmaLAAD was employed for the full deracemization of a solution of 1.2 mM D,L-1-naphthylalanine, achieving >90% conversion of the L-enantiomer in a reaction time ∼7.5-fold lower than the wild-type enzyme .

Results or Outcomes

The application of L-1-Naphthylalanine in the enzymatic synthesis of D-Amino Acids resulted in a >90% conversion of the L-enantiomer .

Application in Theranostic Agents

Specific Scientific Field

This application falls under the field of Nanomedicine , specifically in the development of theranostic agents .

Summary of the Application

L-1-Naphthylalanine is used in the development of cross-beta nanostructures based on dinaphthylalanine Gd-conjugates .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources.

Results or Outcomes

The high relaxivity of nanoaggregates (12.3 mM−1 s−1 at 20 MHz) and their capability to encapsulate doxorubicin suggest their potential application as supramolecular theranostic agents .

Application in Protein Engineering

Specific Scientific Field

This application falls under the field of Protein Engineering .

Summary of the Application

L-1-Naphthylalanine is used in the in vitro evolution of an L-amino acid deaminase active on L-1-naphthylalanine . This involves the modification of proteins to improve their properties or create new functions.

Results or Outcomes

The application of L-1-Naphthylalanine in protein engineering resulted in the development of an L-amino acid deaminase that is active on L-1-naphthylalanine .

Application in Nanotechnology

Specific Scientific Field

This application falls under the field of Nanotechnology , specifically in the development of nanoaggregates .

Results or Outcomes

Application in Peptide Synthesis

Specific Scientific Field

This application falls under the field of Peptide Synthesis .

Summary of the Application

L-1-Naphthylalanine is used in the synthesis of peptides. Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many roles in the body. For example, some peptides regulate hormones in the body, while others have antimicrobial effects .

Results or Outcomes

The application of L-1-Naphthylalanine in peptide synthesis has contributed to the development of new peptides with potential therapeutic applications .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery .

Summary of the Application

L-1-Naphthylalanine is used in drug discovery processes. The unique properties of this amino acid make it a valuable tool in the development of new drugs .

Results or Outcomes

The application of L-1-Naphthylalanine in drug discovery has led to the identification of potential new therapeutic agents .

Safety And Hazards

The safety information for “(S)-2-amino-3-(naphthalen-1-yl)propanoic acid” indicates that it should be stored at room temperature and protected from light . The hazard statements include warnings about harmful effects .

properties

IUPAC Name

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-3-(naphthalen-1-yl)propanoic acid

CAS RN

55516-54-6
Record name 1-Naphthyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl-L-alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-1-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHYL-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org
S Wu, C Xiang, Y Zhou, MSH Khan, W Liu… - Nature …, 2022 - nature.com
Fast screening of enzyme variants is crucial for tailoring biocatalysts for the asymmetric synthesis of non-natural chiral chemicals, such as amines. However, most existing screening …
Number of citations: 7 www.nature.com
Y Xie, M Wang, L Zhang, X Wu, X Yang… - Journal of Peptide …, 2016 - Wiley Online Library
A FGLamide allatostatin neuropeptide mimic (H17) is a potential insect growth regulator which inhibits the production of juvenile hormone by the corpora allata. To find more evidence to …
Number of citations: 3 onlinelibrary.wiley.com

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